
Rilmazafone
Descripción general
Descripción
Rilmazafona es un profármaco soluble en agua desarrollado en Japón, utilizado principalmente por sus efectos sedantes e hipnóticos. Se convierte en metabolitos activos de benzodiazepina dentro del cuerpo humano, los cuales luego ejercen los efectos farmacológicos deseados . A diferencia de las benzodiazepinas tradicionales, la rilmazafona en sí misma no contiene un anillo de benceno fusionado con un anillo de diazepina, lo que la hace única en su clase .
Aplicaciones Científicas De Investigación
Pharmacodynamics and Mechanism of Action
Rilmazafone is unique among benzodiazepines as it does not directly bind to benzodiazepine receptors. Instead, it is metabolized by aminopeptidase enzymes in the small intestine into active metabolites, including rilmazolam, which possesses the hypnotic properties typical of benzodiazepines. Studies have shown that this compound effectively induces and maintains sleep with minimal impact on skeletal muscle function, making it a suitable option for patients who require sleep aids without significant muscle relaxation effects .
Treatment of Insomnia
This compound is primarily indicated for short-term management of insomnia. Clinical trials have demonstrated its efficacy in improving sleep quality while minimizing next-day residual effects compared to other hypnotics like zolpidem and triazolam. For instance, a study involving elderly patients found that this compound had favorable outcomes regarding cognitive function the following day, suggesting a lower incidence of hangover effects .
Table 1: Comparison of Residual Effects of Hypnotics
Hypnotic | Dose | Residual Effects (Next Day) |
---|---|---|
Zolpidem | 5 mg | Moderate |
Triazolam | 0.125 mg | Moderate |
This compound | 1 mg | Minimal |
Anxiolytic Effects
Research has indicated that this compound may also possess anxiolytic properties. In animal studies, it demonstrated greater potency than diazepam at lower doses in reducing anxiety-like behaviors . This potential application could make this compound beneficial for patients suffering from anxiety disorders alongside insomnia.
Contamination Incident
In December 2020, an incident occurred in Japan where the antifungal medication itraconazole was contaminated with this compound. This contamination led to several adverse drug reactions characterized by central nervous system depression symptoms such as dizziness and intense drowsiness. The incident prompted a recall and highlighted the importance of monitoring drug interactions and contamination risks in pharmaceuticals .
Table 2: Adverse Reactions Reported Post-Contamination
Symptom | Frequency |
---|---|
Dizziness | High |
Loss of Consciousness | Moderate |
Intense Drowsiness | High |
Fatal Cases Involving this compound
Two fatal cases linked to this compound use were reported in Sweden, where metabolites were detected post-mortem. The investigations revealed that this compound contributed to the causes of death in these cases, underscoring the importance of understanding its pharmacokinetics and potential for misuse .
Table 3: Metabolite Concentrations in Fatal Cases
Metabolite | Case 1 (ng/g) | Case 2 (ng/g) |
---|---|---|
Rilmazolam | 7.9 | 1.7 |
N-desmethyl Rilmazolam | 65 | 1.4 |
Di-desmethyl Rilmazolam | 170 | 70 |
Mecanismo De Acción
Rilmazafona en sí misma no produce ningún efecto psicoactivo. En cambio, es metabolizada por enzimas aminopeptidasa en el intestino delgado para formar metabolitos activos de benzodiazepina. Estos metabolitos luego se unen a los receptores de benzodiazepina en el sistema nervioso central, mejorando los efectos inhibitorios del ácido gamma-aminobutírico (GABA) y produciendo efectos sedantes e hipnóticos .
Análisis Bioquímico
Biochemical Properties
Rilmazafone metabolizes into active compounds by a ring closure, resulting in a triazolo benzodiazepine structure similar to alprazolam . This process involves the interaction with various enzymes and proteins, including aminopeptidase enzymes in the small intestine .
Cellular Effects
This compound itself has no effects on benzodiazepine receptors nor does it produce any psychoactive effects prior to metabolism . Once metabolized, the active benzodiazepine metabolites can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . This process involves binding interactions with these enzymes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound and its metabolites have been studied over time in laboratory settings . These studies have provided information on the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways that result in the formation of several active compounds . This process involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam .
Subcellular Localization
Given that it is metabolized by enzymes in the small intestine, it is likely that it is localized to this region prior to metabolism .
Métodos De Preparación
La síntesis de rilmazafona implica varios pasos, comenzando con la preparación de la estructura principal del triazol. La ruta sintética normalmente incluye los siguientes pasos:
Formación del anillo de triazol: Esto implica la reacción de precursores apropiados en condiciones controladas para formar el anillo de triazol.
Introducción del grupo benzofenona: Este paso implica la unión del grupo benzofenona al anillo de triazol.
Modificaciones finales:
Los métodos de producción industrial para rilmazafona no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
Rilmazafona experimenta varias reacciones químicas, principalmente durante su metabolismo en el cuerpo humano:
Cierre de anillo: El producto hidrolizado experimenta una reacción de cierre de anillo para formar la estructura activa de benzodiazepina.
Oxidación y reducción: Estas reacciones pueden ocurrir durante el proceso metabólico, lo que lleva a la formación de varios metabolitos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen enzimas aminopeptidasa y condiciones fisiológicas dentro del cuerpo humano. Los principales productos formados a partir de estas reacciones son metabolitos activos de benzodiazepina como rilmazola .
Comparación Con Compuestos Similares
Rilmazafona es única en comparación con otras benzodiazepinas debido a su naturaleza de profármaco y la falta de un anillo de benceno fusionado con un anillo de diazepina. Los compuestos similares incluyen:
Rilmazola: El metabolito activo de rilmazafona, que contiene la estructura del anillo de benzodiazepina.
Alprazolam: Una benzodiazepina tradicional con una estructura similar de triazolo benzodiazepina.
Pagoclona: Otro compuesto que experimenta transformaciones metabólicas similares.
La singularidad de la rilmazafona radica en su naturaleza de profármaco, que le permite convertirse en metabolitos activos dentro del cuerpo, proporcionando una liberación controlada de la benzodiazepina activa .
Actividad Biológica
Rilmazafone is a benzodiazepine pro-drug primarily used for the treatment of insomnia in Japan. Its pharmacological profile and biological activity have been the subject of various studies, revealing insights into its efficacy, metabolism, and potential side effects. This article delves into the biological activity of this compound, including its mechanism of action, metabolic pathways, clinical implications, and relevant case studies.
This compound acts as a pro-drug that metabolizes into several active compounds, primarily rilmazolam and its derivatives. The mechanism involves ring closure that results in a triazolo-benzodiazepine structure similar to alprazolam. This structure allows this compound to bind effectively to benzodiazepine receptors, specifically the omega1 and omega2 subtypes. Studies have shown that this compound and its metabolites demonstrate high affinity for these receptors, contributing to their hypnotic effects .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound indicates that it is rapidly metabolized into several active metabolites. The primary metabolites include:
- Rilmazolam
- N-desmethyl rilmazolam
- Di-desmethyl rilmazolam
- Carboxy rilmazolam
The maximum blood concentrations for these metabolites are reached at different times post-administration, with half-lives varying significantly:
- Rilmazolam: 1 hour
- N-desmethyl rilmazolam: 2-4 hours
- Di-desmethyl rilmazolam: 11-16 hours
- Carboxy rilmazolam: 2 hours .
Clinical Efficacy
Clinical studies have demonstrated that this compound is effective in improving sleep quality without significant next-day residual effects compared to other hypnotics like zolpidem and triazolam. In a randomized double-blind study involving elderly participants, this compound showed favorable results on balance tests and cognitive functions, indicating its potential for safer use in this demographic .
Adverse Effects and Safety Profile
Despite its therapeutic benefits, this compound has been associated with adverse effects, particularly central nervous system (CNS) depression. A notable incident in Japan involved the contamination of itraconazole with this compound, leading to increased reports of CNS-related adverse reactions such as dizziness and loss of consciousness .
Table 1: Summary of Adverse Effects Associated with this compound
Adverse Effect | Frequency | Notes |
---|---|---|
Dizziness | Common | Reported in conjunction with other drugs |
Lightheadedness | Common | Particularly noted during contamination cases |
Loss of consciousness | Rare | Linked to overdose or interactions |
Case Studies
Case Study 1: Contamination Incident
In December 2020, itraconazole was contaminated with this compound at a concentration exceeding therapeutic doses. This led to a spike in adverse drug reaction reports associated with CNS depression. The incident highlighted the importance of monitoring drug interactions and contamination in pharmaceutical products .
Case Study 2: Toxicological Findings
In a study involving fatal outcomes linked to this compound use, toxicological analyses revealed significant concentrations of its metabolites in the blood of deceased individuals. This emphasizes the need for careful dosage regulation and monitoring for potential drug interactions with other medications .
Propiedades
IUPAC Name |
5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFRCPLIGODFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85815-37-8 (hydrochloride) | |
Record name | Rilmazafone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10244150 | |
Record name | Rilmazafone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99593-25-6 | |
Record name | 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99593-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rilmazafone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilmazafone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RILMAZAFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU3H37T766 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.